Scutebarbatine L(rel)

Description

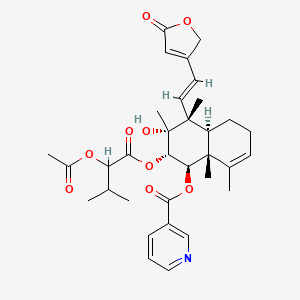

Structure

3D Structure

Properties

Molecular Formula |

C33H41NO9 |

|---|---|

Molecular Weight |

595.7 g/mol |

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2-(2-acetyloxy-3-methylbutanoyl)oxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C33H41NO9/c1-19(2)26(41-21(4)35)30(38)43-28-27(42-29(37)23-11-9-15-34-17-23)32(6)20(3)10-8-12-24(32)31(5,33(28,7)39)14-13-22-16-25(36)40-18-22/h9-11,13-17,19,24,26-28,39H,8,12,18H2,1-7H3/b14-13+/t24-,26?,27+,28+,31-,32+,33+/m1/s1 |

InChI Key |

QLQRVRCHRRIMMB-ZDYHSNSLSA-N |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies of Scutebarbatine L Rel

Solvent-Based Extraction Optimization

Traditional solvent-based extraction remains a cornerstone in natural product chemistry. The selection of an appropriate solvent system is paramount for the efficient extraction of diterpenoids like Scutebarbatine L (rel).

Various solvents are employed, often in succession, to partition the chemical constituents of the plant material based on their polarity. For instance, a common approach involves the use of methanol (B129727) or ethanol (B145695) to create a crude extract, which is then further partitioned using solvents of varying polarities such as n-hexane and dichloromethane. kemdikbud.go.id Research has shown that optimizing factors like extraction time, temperature, and the ratio of solvent to plant material can significantly enhance the yield of specific compounds. spkx.net.cnresearchgate.net For example, in the extraction of flavonoids from Scutellaria barbata, optimal conditions were determined to be an extraction time of 62 minutes, a material-to-liquid ratio of 1:32, and a temperature of 69°C. spkx.net.cn

| Extraction Parameter | Optimized Value for Flavonoids | Reference |

| Extraction Time | 62 minutes | spkx.net.cn |

| Material-to-Liquid Ratio | 1:32 | spkx.net.cn |

| Temperature | 69°C | spkx.net.cn |

Supercritical Fluid Extraction Techniques

Supercritical fluid extraction (SFE) presents a more environmentally friendly and selective alternative to conventional solvent extraction. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comresearchgate.net

The properties of a supercritical fluid can be finely tuned by altering the pressure and temperature, allowing for the selective extraction of specific compounds. For instance, in the extraction of protocatechuic acid from Scutellaria barbata, the highest yield was achieved at 75°C and 27.5 MPa with the addition of water as a modifier. researchgate.net SFE is particularly advantageous for extracting thermolabile compounds as it can be performed at lower temperatures. ajol.info This technique has been successfully used to selectively extract steroidal components from Scutellaria barbata. mdpi.com

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A series of chromatographic techniques are then employed to isolate and purify Scutebarbatine L (rel).

Preparative Parallel High-Performance Liquid Chromatography (HPLC) Applications

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of individual compounds from complex mixtures. shimadzu.comlabcompare.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. labcompare.com In the context of natural product isolation, preparative HPLC is often the final step in achieving a high degree of purity. researchgate.net The selection of the stationary phase, mobile phase composition, and gradient elution profile are critical for achieving optimal separation. labcompare.com Modern preparative HPLC systems can be automated for high-throughput purification, significantly accelerating the discovery process. waters.comsartorius.com

Countercurrent Chromatography and Flash Chromatography Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample. researchgate.netnih.gov This method relies on the partitioning of solutes between two immiscible liquid phases. researchgate.net High-speed countercurrent chromatography (HSCCC) has proven to be highly effective for the separation of diterpenoids. nih.govtandfonline.comtandfonline.com The choice of the two-phase solvent system is crucial for successful separation, with hexane-ethyl acetate-methanol-water systems being commonly used. researchgate.netnih.gov

Flash Chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to speed up the separation process. interchim.com It is often used as a preliminary purification step to separate the crude extract into less complex fractions. teledyneisco.com These fractions can then be further purified using more refined techniques like preparative HPLC. Normal phase flash chromatography is particularly well-suited for the purification of non-polar compounds. interchim.com

Bioassay-Guided Isolation Approaches for Active Constituents

Comprehensive Spectroscopic Characterization for Structural Determination

The precise molecular structure of Scutebarbatine L was established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic techniques. researchgate.net

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of complex organic molecules like Scutebarbatine L. One-dimensional (1D) NMR experiments (¹H and ¹³C) provide information about the chemical environment of individual hydrogen and carbon atoms, while two-dimensional (2D) NMR experiments establish the connectivity between them.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting patterns).

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their functional group type (e.g., carbonyl, olefinic, aliphatic).

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular puzzle. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the carbon skeleton and the placement of substituent groups. frontiersin.org

The specific NMR data for Scutebarbatine L, as reported in the literature, confirms its neo-clerodane framework and the identity of its ester-linked substituent groups.

Table 1: NMR Spectroscopic Analysis Methods for Scutebarbatine L (rel)

| Technique | Purpose in Structural Elucidation |

|---|---|

| ¹H NMR | Determines the chemical shifts and multiplicities of all hydrogen atoms. |

| ¹³C NMR | Identifies the chemical shifts of all carbon atoms, including quaternary carbons. |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |

| ¹H-¹H COSY | Establishes proton-proton coupling networks, identifying adjacent protons. |

| HSQC/HMQC | Correlates protons with their directly attached carbon atoms. |

| HMBC | Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments. |

| NOESY/ROESY | Identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Scutebarbatine L, high-resolution mass spectrometry (HRMS) is critical for confirming its molecular formula.

Electrospray Ionization (ESI-MS): This soft ionization technique is used to generate a protonated molecular ion [M+H]⁺ without significant fragmentation. frontiersin.org This provides the initial measurement of the compound's molecular weight.

Q-Orbitrap MS/MS: Modern techniques like Quadrupole-Orbitrap mass spectrometry provide exceptionally high resolution and mass accuracy (sub-ppm). nih.gov This allows for the unambiguous determination of the elemental formula from the exact mass of the molecular ion. academicjournals.org Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is selected and fragmented to produce a characteristic pattern that provides further structural confirmation. nih.gov

Table 2: Mass Spectrometry Data for Scutebarbatine L (rel)

| Technique | Parameter | Finding |

|---|---|---|

| HRMS | Molecular Formula | C₃₃H₄₁NO₉ |

| Molecular Weight | 595.2731 |

| MS/MS | Fragmentation | Provides characteristic fragmentation patterns that help confirm the structure of the nicotinoyl and other ester groups. |

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For Scutebarbatine L, key absorptions would include those for hydroxyl (-OH) groups, carbonyl (C=O) stretching from the ester and lactone moieties, and C=C/C=N bonds within the aromatic nicotinoyl group. frontiersin.orgrockymountainlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The absorption maxima (λmax) are indicative of the chromophores present, such as the α,β-unsaturated lactone system and the aromatic pyridine (B92270) ring of the nicotinoyl substituent. frontiersin.org

Table 3: IR and UV-Vis Spectroscopic Data Interpretation for Scutebarbatine L (rel)

| Spectroscopy | Region/Wavelength | Interpretation |

|---|---|---|

| IR | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups) |

| ~1750-1710 cm⁻¹ | C=O stretching (ester and lactone carbonyls) | |

| ~1600 cm⁻¹ & ~1470 cm⁻¹ | C=C and C=N stretching (aromatic pyridine ring) | |

| UV-Vis | ~210-220 nm | π → π* transition of the α,β-unsaturated lactone |

Table of Mentioned Compounds

| Compound Name |

|---|

| Scutebarbatine L (rel) |

| Ethanol |

| Chloroform |

Biosynthetic Pathways and Precursors of Neo Clerodane Diterpenoids in Scutellaria Barbata

Elucidation of Diterpene Metabolism in Scutellaria Species

The study of diterpene metabolism in Scutellaria species reveals a complex network of biosynthetic pathways leading to a diverse array of compounds. sjtu.edu.cn Neo-clerodane diterpenoids are a hallmark of the Scutellaria genus, with over 150 such compounds identified from this genus alone. nih.gov These compounds are known for their various biological activities. researchgate.net

The biosynthesis of diterpenoids in plants originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. jmb.or.krrsc.org The formation of the diverse diterpenoid skeletons is then catalyzed by a family of enzymes known as terpene synthases (TPSs). mdpi.com In angiosperms, this process typically involves the sequential action of two types of diterpene synthases (diTPSs): a class II diTPS that first cyclizes the linear GGPP into a bicyclic intermediate, and a class I diTPS that further modifies this intermediate to generate the final diterpene scaffold. nih.gov

In S. barbata, in addition to the prominent neo-clerodane diterpenoids, the biosynthesis of abietane-type diterpenoids also occurs, indicating a branching of the metabolic pathways. nih.govmdpi.com This diversity in diterpene metabolism underscores the complex enzymatic machinery present in Scutellaria species.

Genomic and Transcriptomic Approaches to Identify Biosynthetic Enzymes

The advent of high-throughput sequencing technologies has revolutionized the study of plant specialized metabolism. Genomic and transcriptomic analyses have been instrumental in identifying the genes and enzymes involved in the biosynthesis of neo-clerodane diterpenoids in S. barbata. biorxiv.orgmdpi.com

Genome Sequencing of Scutellaria barbata for Gene Identification

The sequencing of the S. barbata genome has been a pivotal step in understanding its metabolic capabilities. biorxiv.org A high-quality genome assembly has enabled the identification of a multitude of genes potentially involved in terpenoid biosynthesis. biorxiv.orgmsu.edu Comparative genomic studies with the closely related Scutellaria baicalensis have revealed species-specific evolution of biosynthetic pathways, despite their morphological similarities. biorxiv.orgdntb.gov.ua

Gene ontology enrichment analysis of the S. barbata genome has shown a significant enrichment of genes associated with "terpene synthase activity" and "terpenoid biosynthetic process," highlighting the importance of this metabolic pathway in the plant's biology. biorxiv.org Furthermore, the genomic data has revealed that the genes involved in clerodane biosynthesis are not organized in biosynthetic gene clusters, a phenomenon observed for some other plant natural products. biorxiv.orgnih.gov

Functional Characterization of Diterpene Synthases

Transcriptome analysis of different tissues of S. barbata (flowers, aerial parts, and roots) has provided a comprehensive overview of terpenoid-related gene expression. mdpi.com This approach led to the identification of numerous candidate terpene synthase genes. mdpi.com Subsequent functional characterization of these enzymes through in vitro assays has been crucial in elucidating their specific roles in the biosynthetic pathway. biorxiv.orgmdpi.com

For instance, several diterpene synthases from S. barbata have been functionally identified. These include enzymes responsible for the synthesis of precursors for both gibberellins (B7789140) and specialized diterpenoids like miltiradiene. biorxiv.orgmdpi.com The identification and characterization of these enzymes provide the foundational knowledge for understanding the intricate network of diterpene metabolism in this species. mdpi.com

Proposed Enzymatic Steps and Intermediates in Neo-Clerodane Diterpenoid Biosynthesis

The biosynthesis of neo-clerodane diterpenoids is a multi-step process initiated from GGPP. The proposed pathway involves the following key enzymatic reactions:

Formation of the Clerodane Skeleton: The first committed step is the cyclization of GGPP by a class II diTPS to form a labdane-related diphosphate intermediate. nih.gov In the case of neo-clerodane biosynthesis, this intermediate is typically kolavenyl diphosphate (KPP) or its isomer. biorxiv.orgresearchgate.net In S. barbata, specific class II diTPSs have been identified that catalyze the formation of these key precursors. biorxiv.org

Action of Class I Diterpene Synthases: A class I diTPS then acts on the KPP or its isomer, removing the diphosphate group and often catalyzing further rearrangements to produce the basic clerodane scaffold. biorxiv.org

Tailoring by Cytochrome P450s and Other Enzymes: Following the formation of the core skeleton, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs), introduce functional groups such as hydroxyls, epoxides, and furan (B31954) rings. researchgate.netwiley.com These modifications are responsible for the vast structural diversity observed among the neo-clerodane diterpenoids. researchgate.net The formation of the characteristic furan ring in many clerodanes is a critical step catalyzed by specific CYPs. wiley.com

A schematic overview of the proposed biosynthetic pathway is presented below:

Table 1: Proposed Biosynthetic Pathway of Neo-clerodane Diterpenoids in Scutellaria barbata

| Step | Precursor | Enzyme Class | Intermediate/Product |

|---|---|---|---|

| 1 | Geranylgeranyl diphosphate (GGPP) | Class II Diterpene Synthase (diTPS) | Kolavenyl diphosphate (KPP) / Isokolavenyl diphosphate (IKPP) |

| 2 | KPP / IKPP | Class I Diterpene Synthase (diTPS) | Clerodane scaffold |

Comparative Biosynthetic Studies with Related Plant Species

Comparative studies of diterpenoid biosynthesis across the Lamiaceae family provide valuable insights into the evolution of these metabolic pathways. While clerodane diterpenoids are widespread in the Lamiaceae, the biosynthetic machinery appears to have evolved through both conservation and diversification. biorxiv.orgresearchgate.net

Phylogenetic analyses of diTPSs from S. barbata and other Lamiaceae species, such as Salvia divinorum and Vitex agnus-castus, reveal both shared ancestry and distinct evolutionary lineages. nih.govmdpi.com For example, the class II diTPSs responsible for the initial cyclization of GGPP in clerodane biosynthesis show evidence of polyphyletic origins, suggesting that this pathway may have evolved independently multiple times within the mint family. biorxiv.org

Furthermore, comparative studies have shown that the enzymes for clerodane biosynthesis in S. barbata likely evolved through the recruitment and neofunctionalization of genes from more ancient metabolic pathways, such as those for gibberellins and abietane (B96969) diterpenoids. biorxiv.org This evolutionary tinkering has given rise to the remarkable diversity of neo-clerodane diterpenoids found in Scutellaria and other Lamiaceae genera.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Scutebarbatine L(rel) |

| Scutebatin A |

| Scutolide D |

| Miltiradiene |

| Kolavenyl diphosphate |

| Isokolavenyl diphosphate |

| Geranylgeranyl diphosphate |

| ent-Kaurene |

| Kolavenol |

| Isokolavenol |

| Scutebaicalin |

| Salvinorin A |

| Clerodin |

| Ajugarins |

| Jodrellins |

| Peregrinol |

| Chrysin |

| Apigenin |

| Baicalein |

| Wogonin |

| Baicalin |

| Scutellarein |

| Norwogonin |

| Wogonoside |

| Stachaegyptin F-H |

| Stachysperoxide |

Synthetic Chemistry Approaches for Scutebarbatine L Rel and Its Analogs

Total Synthesis Strategies for Complex Natural Products

The total synthesis of complex natural products like Scutebarbatine L (rel) represents a significant challenge in organic chemistry, demanding innovative and efficient strategies. stanford.educhemrxiv.orgysu.am The construction of multiple stereocenters and the assembly of the compact polycyclic core require careful planning and execution.

Retrosynthetic Analysis of the Scutebarbatine L (rel) Skeleton

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.orgamazonaws.com For the Scutebarbatine L (rel) skeleton, a logical retrosynthetic approach would involve several key disconnections.

A primary disconnection could sever the ester linkage of the nicotinoyl group at C-1, simplifying the target to the core diterpenoid structure and nicotinic acid. Further disconnection of the ester at C-2 would reveal a key polyol intermediate. The butenolide side chain at C-4 could be introduced via a Wittig-type reaction or other olefination methods, suggesting a disconnection of the carbon-carbon double bond.

The decalin core, a common feature in clerodane diterpenoids, presents a significant synthetic challenge. Retrosynthetic analysis might involve a Diels-Alder cycloaddition to form the six-membered rings, or alternatively, an intramolecular aldol (B89426) condensation or a radical cyclization to construct the bicyclic system. The multiple stereocenters would necessitate a strategy that allows for their controlled installation throughout the synthesis.

Development of Key Carbon-Carbon Bond Forming Reactions

The successful synthesis of the Scutebarbatine L (rel) core hinges on the strategic implementation of robust carbon-carbon bond-forming reactions. Several modern synthetic methodologies could be envisioned for this purpose.

For instance, the construction of the decalin framework could employ a powerful intramolecular Diels-Alder reaction of a suitably substituted triene precursor. Alternatively, a tandem radical cyclization approach could be utilized to form the bicyclic system in a single step. The installation of the quaternary carbon centers, a common feature in many natural products, could be achieved through stereoselective alkylation or conjugate addition reactions. The attachment of the butenolide moiety could be accomplished using a Horner-Wadsworth-Emmons reaction to ensure stereocontrol of the exocyclic double bond. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be instrumental in forging key carbon-carbon bonds, particularly in the later stages of the synthesis. nih.gov

Asymmetric Synthesis and Stereochemical Control

Given the numerous stereocenters in Scutebarbatine L (rel), achieving high levels of stereochemical control is paramount for an efficient total synthesis. nih.govrsc.org Asymmetric catalysis offers a powerful means to introduce chirality early in the synthetic sequence and propagate it through subsequent steps. nih.gov

For example, an asymmetric Diels-Alder reaction, employing a chiral Lewis acid catalyst, could establish the relative and absolute stereochemistry of the decalin core. Chiral auxiliaries could also be employed to direct the stereochemical outcome of key bond-forming reactions, which can be subsequently removed. mdpi.com Substrate-controlled diastereoselective reactions, where the existing stereocenters in the molecule dictate the stereochemistry of newly formed centers, would also play a crucial role. nih.gov Methods like Sharpless asymmetric epoxidation or dihydroxylation could be used to install the hydroxyl groups with the correct stereochemistry. The careful selection of reagents and reaction conditions is critical to ensure the desired stereochemical outcome at each stereogenic center. rsc.org

Chemical Derivatization and Analog Synthesis for Research Purposes

The synthesis of analogs and derivatives of Scutebarbatine L (rel) is essential for exploring the structure-activity relationships (SAR) and elucidating the mechanism of action of this class of compounds. nih.govnih.govmdpi.com

Strategies for Targeted Structural Modification of Scutebarbatine Scaffolds

Targeted structural modifications of the Scutebarbatine scaffold can provide valuable insights into the pharmacophore of the molecule. researchgate.netnih.gov These modifications can be achieved through semi-synthesis starting from the natural product or by diverting intermediates from a total synthesis pathway.

Key areas for modification include the ester groups at C-1 and C-2, the butenolide side chain, and the decalin core. For instance, the nicotinoyl group at C-1 could be replaced with other aromatic or aliphatic acyl groups to probe the importance of this moiety for biological activity. The ester at C-2 could be hydrolyzed and re-esterified with different functionalities. The butenolide ring is a potential Michael acceptor, and modifications to this group could influence the compound's reactivity and biological profile. Selective oxidation or reduction of the hydroxyl groups on the decalin core could also lead to new analogs with altered properties. frontiersin.org Microbial transformation has also been shown to be a useful tool for the structural modification of neo-clerodane diterpenoids, leading to novel hydroxylated and acetylated derivatives. frontiersin.org

| Modification Site | Potential Modifications | Rationale |

| C-1 Ester | Variation of the acyl group (aliphatic, aromatic, heterocyclic) | Explore the role of the nicotinoyl moiety in receptor binding or cellular uptake. |

| C-2 Ester | Hydrolysis, re-esterification with different acyl groups | Investigate the importance of this ester for biological activity and steric tolerance. |

| Butenolide Side Chain | Michael addition, reduction, modification of the lactone ring | Probe the significance of this electrophilic trap for covalent interactions with biological targets. |

| Decalin Core Hydroxyls | Oxidation, reduction, etherification, esterification | Modulate polarity, hydrogen bonding capacity, and overall conformation. |

Synthesis of Scutebarbatine L (rel) Analogs for Mechanistic Exploration

The synthesis of specifically designed analogs can be a powerful tool for investigating the mechanism of action of Scutebarbatine L (rel). For example, the preparation of fluorescently labeled or biotinylated analogs could facilitate target identification and cellular localization studies. The synthesis of analogs with photo-activatable cross-linking groups could be used to covalently label binding partners.

| Analog Type | Purpose | Example Modification |

| Fluorescently Labeled | Cellular imaging and localization studies | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to a non-essential position. |

| Biotinylated | Affinity purification of binding partners | Incorporation of a biotin (B1667282) tag via a linker arm. |

| Photo-affinity Probe | Covalent labeling of target proteins | Introduction of a photo-reactive group (e.g., benzophenone, diazirine). |

| Simplified Analogs | SAR studies and identification of the pharmacophore | Removal or replacement of non-essential functional groups. |

Mechanistic Investigations in Biological Systems in Vitro and in Vivo Models

Modulation of Cellular Apoptosis Pathways

Apoptosis is a crucial physiological process for eliminating damaged or cancerous cells. nih.gov Diterpenoids from Scutellaria barbata have been shown to trigger this process through intrinsic, extrinsic, and endoplasmic reticulum-associated pathways. mdpi.comresearchgate.netnih.gov

Mitochondrial-Mediated Apoptosis Induction (e.g., Cytochrome c Release, Caspase Activation, Bcl-2/Bax Ratio Alteration)

The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for many anticancer agents. Research on Scutebarbatine A and B demonstrates significant activity in this pathway.

Bcl-2/Bax Ratio Alteration: The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical for cell survival. Extracts of S. barbata and its active components have been shown to upregulate Bax and downregulate Bcl-2, thereby decreasing the Bcl-2/Bax ratio and promoting apoptosis. mdpi.comresearchgate.net

Cytochrome c Release: The altered Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytosol. mdpi.comembopress.orgnih.govberkeley.edufree.fr This event is considered a point of no return in the apoptotic cascade.

Caspase Activation: Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming an apoptosome that activates caspase-9. mdpi.comnih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. nih.govmdpi.com Studies on Scutebarbatine B show it effectively increases the cleavage, and thus activation, of both caspase-9 and caspase-3. researchgate.netnih.gov This caspase cascade culminates in the cleavage of essential cellular substrates, like poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. researchgate.netnih.gov

Table 1: Effects of Scutebarbatine Analogues on Mitochondrial Apoptosis Pathway

| Compound/Extract | Target Protein/Process | Observed Effect | Reference |

| Scutellaria barbata Extract | Bcl-2/Bax Ratio | Decreased | mdpi.com |

| Scutellaria barbata Extract | Cytochrome c Release | Increased | mdpi.com |

| Scutebarbatine A | Bcl-2 Level | Down-regulated | mdpi.com |

| Scutebarbatine A | Caspase-9 Activation | Increased | mdpi.com |

| Scutebarbatine A | Caspase-3 Activation | Increased | mdpi.com |

| Scutebarbatine B | Caspase-9 Cleavage | Increased | researchgate.netnih.gov |

| Scutebarbatine B | Caspase-3 Cleavage | Increased | researchgate.net |

Extrinsic Apoptosis Signaling via FAS/FASL Pathways

The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. nih.govwikipedia.org The Fas/FasL system is a key example of this pathway. nih.govwikipedia.orgnih.govfrontiersin.org

Research indicates that extracts from Scutellaria barbata can trigger apoptosis through this death receptor pathway. mdpi.comnih.gov This involves the activation of the initiator caspase-8. mdpi.com Specifically, Scutebarbatine B has been demonstrated to increase the cleavage of caspase-8, suggesting its involvement in activating the extrinsic pathway. researchgate.netnih.gov Another flavonoid from the Scutellaria genus, Scutellarein, was found to induce apoptosis by increasing the expression of Fas and Fas ligand (FasL). uel.ac.uk This activation of caspase-8 can directly trigger the executioner caspases or amplify the apoptotic signal by cleaving the protein Bid, which then engages the mitochondrial pathway. researchgate.netnih.gov

Endoplasmic Reticulum (ER) Stress Response in Apoptosis

The endoplasmic reticulum is crucial for protein folding, and disruptions in its function lead to ER stress, which can trigger apoptosis if the stress is prolonged or severe. nih.govnih.govdovepress.com

Studies have shown that Scutebarbatine A is a potent inducer of ER stress in cancer cells. researchgate.netwiley.comnih.gov It activates the unfolded protein response (UPR) by upregulating key sensor proteins such as protein kinase RNA-like ER kinase (PERK) and activating transcription factor 4 (ATF-4). researchgate.netwiley.comnih.gov Similarly, Scutebarbatine B has been shown to increase the expression of another ER stress sensor, IRE1, and its downstream target, phospho-JNK. researchgate.netnih.gov This sustained activation of the UPR ultimately leads to apoptosis, indicating that ER stress is a significant component of the anticancer mechanism of these compounds. nih.gov

Cell Cycle Regulation and Arrest Mechanisms

In addition to inducing apoptosis, controlling the cell cycle is a fundamental strategy for cancer therapy. Diterpenoids from Scutellaria barbata have been shown to halt cell proliferation by inducing cell cycle arrest, particularly at the G2/M transition phase. uel.ac.ukresearchgate.netnih.gov

Immunomodulatory Effects on Tumor Microenvironment

Immunomodulatory Effects on Tumor Microenvironment

Research into the components of Scutellaria barbata, the plant from which Scutebarbatine L(rel) is derived, highlights the immunomodulatory potential of its constituent compounds, primarily flavonoids and diterpenoids. mdpi.comnih.gov These compounds are recognized for their ability to influence the tumor microenvironment, which is a critical factor in tumor progression and the efficacy of cancer therapies. mdpi.com Studies on extracts containing scutebarbatines have shown a capacity to regulate immune responses, suggesting a promising avenue for cancer immunotherapy. nih.govwiley.com

Regulatory T (Treg) cells, characterized by the expression of the transcription factor FOXP3, are crucial for maintaining immune homeostasis but can also impede antitumor immunity within the tumor microenvironment. nih.govdntb.gov.ua An abundance of Treg cells in tumors is often associated with a poor prognosis. dntb.gov.ua

Investigations into extracts of Scutellaria barbata (SBE), which contains a mixture of scutebarbatines and other compounds, have demonstrated an ability to modulate Treg cells. In animal models with hepatoma, treatment with SBE led to a significant decrease in the population of CD4+CD25+Foxp3+ Treg cells within the tumor tissue. semanticscholar.org Furthermore, analysis of serum from tumor-bearing mice treated with the extract showed a reduction in cytokines associated with Treg function, such as IL-10 and TGF-β1. wiley.comnih.gov This suggests that constituents of the extract, including the class of scutebarbatine compounds, may enhance antitumor immunity by diminishing the suppressive activity of Treg cells in the tumor microenvironment. wiley.com

Table 1: Effect of Scutellaria barbata Extract (SBE) on Treg Cells and Associated Cytokines

| Biomarker | Observation in SBE-Treated Models | Implication | Reference |

| CD4+CD25+Foxp3+ Treg Cells | Significantly decreased in tumor tissue | Reduced immunosuppression | semanticscholar.org |

| FOXP3 | Decreased levels | Inhibition of Treg differentiation/function | wiley.comnih.gov |

| IL-10 | Decreased serum levels | Attenuation of immunosuppressive signals | wiley.comnih.gov |

| TGF-β1 | Decreased levels | Reduction of pro-tumorigenic signaling | wiley.comnih.gov |

T helper 17 (Th17) cells are a subset of CD4+ T cells that play a complex role in cancer, with their pro-inflammatory functions sometimes promoting and at other times inhibiting tumor growth. nih.gov They are characterized by the production of the cytokine IL-17 and the expression of the transcription factor RORγt. researchgate.net

Studies involving Scutellaria barbata extracts have shown a distinct influence on Th17 cells. In tumor-bearing mice, treatment with the extract resulted in a significant reduction of Th17 cells within the tumor microenvironment. semanticscholar.org This was accompanied by a notable decrease in the serum levels of IL-17. wiley.comnih.gov The expression of RORγt, the master regulator for Th17 cell differentiation, was also found to be downregulated. wiley.comnih.gov These findings indicate that compounds within Scutellaria barbata, such as scutebarbatines, may inhibit tumor growth by intervening in Th17 cell activity. wiley.comnih.gov

Table 2: Effect of Scutellaria barbata Extract (SBE) on Th17 Cells and Associated Factors

| Biomarker | Observation in SBE-Treated Models | Implication | Reference |

| Th17 Cells | Significantly decreased in tumor tissue | Modulation of inflammatory response | semanticscholar.org |

| IL-17 | Decreased serum levels | Reduction of key Th17 effector cytokine | wiley.comnih.gov |

| RORγt | Decreased levels | Inhibition of Th17 cell differentiation | wiley.comnih.gov |

Reversal of Multidrug Resistance Mechanisms

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. mdpi.commdpi.com A primary mechanism behind MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). ecancer.orgresearchgate.net Neo-clerodane diterpenoids isolated from Scutellaria barbata, including Scutebarbatine L(rel), have shown potential in overcoming MDR. mdpi.comnih.gov

P-glycoprotein is an ATP-dependent efflux pump that actively removes chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness. ecancer.org Several neo-clerodane diterpenoids from Scutellaria barbata have been identified as potent inhibitors of P-gp. nih.gov

In studies using the P-gp-overexpressing human breast cancer cell line MCF-7/ADR, various scutebarbatine compounds demonstrated significant chemoreversal effects. nih.gov Scutebarbatine L, among others, showed notable cytotoxic activity against these MDR cells. nih.gov Mechanistic studies on a related neo-clerodane diterpenoid, compound 11 from one study, revealed that it could reverse multidrug resistance by directly suppressing the efflux activity of P-gp and inhibiting the protein's expression. nih.gov The potency of this effect was highlighted by the compound's ability to reduce the IC50 value of the chemotherapy drug adriamycin in MCF-7/ADR cells from 58.8 μM to 1.3 μM, an effect superior to the classic P-gp inhibitor verapamil. nih.gov

Table 3: Chemoreversal Effect of a Scutellaria barbata Neo-clerodane Diterpenoid on Adriamycin-Resistant MCF-7/ADR Cells

| Treatment | IC50 of Adriamycin (μM) | Fold Reversal | Reference |

| Adriamycin alone | 58.8 | - | nih.gov |

| Adriamycin + Compound 11 (10 μM) | 1.3 | 45.2 | nih.gov |

| Adriamycin + Verapamil (10 μM) | 4.6 | 12.8 | nih.gov |

Understanding the molecular interactions between a compound and its target is crucial for drug development. Molecular docking studies have been employed to elucidate how neo-clerodane diterpenoids bind to P-gp and inhibit its function. While specific docking studies for Scutebarbatine L(rel) are not detailed in the available literature, research on the closely related compound Scutebarbatine B provides valuable insights into the potential mechanism.

Molecular docking analyses for Scutebarbatine B suggest that it has the potential to inhibit P-gp by selectively binding to amino acid residues at the interface of the protein. Specifically, the binding was predicted to involve key residues such as GLN721 and ALA981. These interactions are thought to stabilize a conformation of P-gp that is less efficient at effluxing drug substrates, thereby reversing the MDR phenotype. This provides a plausible model for how other scutebarbatine compounds, including Scutebarbatine L(rel), might interact with and inhibit P-gp at a molecular level.

Advanced Analytical Methodologies for Quantitative and Qualitative Research

Quantitative Analysis of Scutebarbatine L (rel) in Biological Matrices (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules in complex biological samples due to its superior sensitivity, selectivity, and speed. nih.govrsc.orgresearchgate.net While specific validated methods for Scutebarbatine L (rel) are not widely published, the methodology can be inferred from studies on its close analogue, Scutebarbatine A, and general principles of quantitative LC-MS/MS assay development. nih.govuab.edu

The process involves developing a method capable of accurately measuring the concentration of the analyte in matrices such as plasma, urine, or tissue homogenates. uab.edu A typical assay begins with sample preparation, often a simple protein precipitation with methanol (B129727) or acetonitrile (B52724), followed by centrifugation to remove solid debris. nih.gov To account for variations in sample processing and instrument response, a stable isotopically-labeled internal standard is ideally used. unc.edu

Chromatographic separation is achieved using a reverse-phase column (e.g., C8 or C18) with a gradient elution of mobile phases, commonly water with a small percentage of formic acid and a polar organic solvent like acetonitrile or methanol. nih.gov This separation is crucial to resolve the analyte from other endogenous matrix components that could cause ion suppression or enhancement, thereby affecting quantitation. nih.gov

Detection is performed on a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole selects the precursor ion (the protonated or adducted molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific, high-abundance product ion for detection. unc.edu The transition from the precursor ion to the product ion is highly specific to the analyte's structure, providing excellent selectivity and minimizing interferences. unc.edu The method is validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, recovery, and matrix effect to ensure reliable and reproducible results. mdpi.comnih.gov

Table 1: Representative Parameters for LC-MS/MS Quantitative Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Sample Preparation | Protein Precipitation (Methanol) | To remove proteins and release the analyte from the biological matrix. nih.gov |

| LC Column | C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides chromatographic separation of the analyte from other compounds. nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for gradient elution. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase through the column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target compound. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion ([M+H]⁺) | m/z 596.28 | Specific mass-to-charge ratio of the intact molecule selected in Q1. |

| Product Ion | Structure-specific fragment | Specific fragment ion monitored in Q3 after collision-induced dissociation. |

| LLOQ | Low ng/mL to pg/mL range | The Lower Limit of Quantification defines the method's sensitivity. mdpi.com |

Imaging Mass Spectrometry for Spatial Localization of Metabolites

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly on the surface of a tissue sample without the need for labels. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common IMS technique used for this purpose. nih.govmaxapress.com

Research on the closely related diterpenoid, Scutebarbatine A, has successfully used MALDI imaging to determine its precise location within the plant tissues of Scutellaria barbata. maxapress.com In these studies, thin sections of plant leaves are mounted onto a conductive slide and coated with a chemical matrix that facilitates the desorption and ionization of the analyte when struck by a laser. The mass spectrometer collects a full mass spectrum at each discrete point (pixel) across the tissue. Software then reconstructs an image showing the intensity and location of a specific mass-to-charge ratio (m/z). maxapress.com

Studies have revealed that Scutebarbatine A is not uniformly distributed but is highly localized within specialized glandular peltate trichomes on the surface of the leaves. maxapress.com When these specific trichomes were isolated and analyzed, the predominant signal corresponded to the mass of Scutebarbatine A. maxapress.com Given the structural similarity and co-occurrence of neo-clerodane diterpenoids in S. barbata, it is highly probable that Scutebarbatine L (rel) shares a similar spatial localization within these specialized metabolic factories of the plant. This technique provides critical insight into the biosynthesis, storage, and ecological function of such specialized metabolites.

Metabolite Profiling and Identification Studies (e.g., UHPLC-Q-Orbitrap-MS/MS)

Metabolite profiling aims to identify and relatively quantify a wide range of compounds within a sample. The combination of ultra-high-performance liquid chromatography (UHPLC) with a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap), is exceptionally well-suited for this task. nih.govmdpi.com This setup offers high chromatographic resolution, mass accuracy, and the ability to acquire detailed fragmentation data (MS/MS), which are crucial for the confident identification of unknown compounds in a complex mixture like a plant extract. mdpi.com

A recent comprehensive study on the diterpenoids in Scutellaria barbata utilized a UHPLC-Q-Exactive-Orbitrap-MS system to build a detailed chemical profile. nih.govmdpi.com The researchers developed a stepwise diagnostic product ion (DPI) filtering strategy. By first analyzing known diterpenoid standards, they identified characteristic fragment ions (DPIs) resulting from the cleavage of common structural motifs, such as the nicotinoyl group or the diterpene skeleton. nih.gov

This strategy was then applied to the analysis of the whole plant extract. The high-resolution full scan MS data was filtered to find all ions that produced these specific DPIs upon fragmentation. This targeted data mining approach significantly simplified the complex dataset and allowed for the rapid and efficient discovery of related compounds. nih.govmdpi.com Using this method, an astonishing 381 diterpenoids were tentatively or unambiguously identified in S. barbata, including 141 potential new compounds. nih.gov Such studies provide a powerful illustration of how this technology can systematically characterize entire classes of compounds, including Scutebarbatine L (rel), from a single analysis, providing a comprehensive chemical inventory and a basis for future pharmacological investigation. mdpi.com

Table 2: Summary of UHPLC-Q-Orbitrap-MS Based Diterpenoid Profiling in Scutellaria barbata

| Feature | Description | Finding/Result | Reference |

|---|---|---|---|

| Instrumentation | UHPLC-Q-Exactive-Orbitrap-MS | Provided high-resolution and high-accuracy mass data for both precursor and fragment ions. | nih.gov |

| Analytical Strategy | Stepwise Diagnostic Product Ion (DPI) Filtering | Used characteristic fragments of known diterpenoids to screen for the entire chemical class in the extract. | nih.govmdpi.com |

| Compounds Identified | Diterpenoids | A total of 381 diterpenoids were characterized or tentatively identified. | nih.govmdpi.com |

| New Discoveries | Potentially New Diterpenoids | 141 of the identified compounds had molecular weights not previously reported in S. barbata. | nih.gov |

| Significance | Comprehensive Profiling | Demonstrates the method's power to rapidly and systematically profile a complex class of natural products. | mdpi.com |

Future Research Perspectives and Methodological Advancements

Application of Integrated Omics Technologies (Proteomics, Metabolomics)

To comprehensively understand the molecular mechanisms of Scutebarbatine L (rel), the application of integrated omics technologies is indispensable. Proteomics and metabolomics, in particular, offer powerful tools to elucidate the global biochemical changes induced by this compound in biological systems.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins, providing a snapshot of the cellular processes affected by Scutebarbatine L (rel). nih.gov Techniques such as mass spectrometry-based proteomics can reveal alterations in protein expression levels and post-translational modifications, offering insights into the compound's mechanism of action. nih.gov For instance, a proteomics approach could identify specific protein targets or pathways that are modulated by Scutebarbatine L (rel), which could explain its observed biological effects. nih.gov

Metabolomics: Untargeted metabolomics allows for the simultaneous measurement of a wide array of small molecules, providing a functional readout of the cellular state. mdpi.com By analyzing the metabolic fingerprint of cells or tissues treated with Scutebarbatine L (rel), researchers can identify metabolic pathways that are significantly perturbed. mdpi.com This can reveal novel mechanisms of action and potential biomarkers for the compound's efficacy. The main metabolic pathways of similar compounds have been shown to include hydrolysis, oxidation, hydrogenation, and dehydration. nih.gov

The integration of proteomics and metabolomics data can provide a more holistic view of the cellular response to Scutebarbatine L (rel), connecting the changes in protein expression to alterations in metabolic function.

Advanced Computational Modeling and Artificial Intelligence in Compound Design

The synergy of advanced computational modeling and artificial intelligence (AI) presents a transformative approach to accelerate the drug discovery and development process for compounds like Scutebarbatine L (rel). nih.gov These technologies can be instrumental in optimizing the compound's structure, predicting its activity, and designing novel analogs with improved therapeutic properties.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding affinity and interaction of Scutebarbatine L (rel) with its potential protein targets. nih.gov This can help in understanding the structural basis of its activity and in guiding the design of more potent and selective derivatives.

Artificial Intelligence: AI algorithms, particularly machine learning, can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds. nih.gov For Scutebarbatine L (rel), AI could be used to:

Predict potential off-target effects.

Optimize its pharmacokinetic and pharmacodynamic properties.

Design novel derivatives with enhanced efficacy and reduced toxicity.

Bioengineering Approaches for Sustainable Production of Scutebarbatine L (rel)

The natural abundance of Scutebarbatine L (rel) in Scutellaria barbata may be limited, posing a challenge for its large-scale production. Bioengineering offers a promising solution for the sustainable and scalable synthesis of this valuable compound.

Metabolic Engineering: By introducing and optimizing metabolic pathways in microbial hosts such as Escherichia coli or yeast, it is possible to produce Scutebarbatine L (rel) through fermentation. This approach involves the identification and transfer of the biosynthetic genes from Scutellaria barbata into a suitable microbial chassis.

Synthetic Biology: Synthetic biology tools can be employed to design and construct novel biosynthetic pathways, potentially leading to higher yields and the production of novel analogs of Scutebarbatine L (rel). This approach offers a high degree of control over the production process and can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.

Exploration of Novel Target Interactions and Mechanisms Beyond Current Scope

While initial research may point towards certain biological activities, a comprehensive exploration of novel target interactions and mechanisms is crucial to fully uncover the therapeutic potential of Scutebarbatine L (rel).

Chemical Biology Approaches: The use of chemical probes and activity-based protein profiling can help in the identification of direct molecular targets of Scutebarbatine L (rel) within the complex cellular environment. These methods can provide unbiased insights into the compound's mechanism of action.

Systems Biology: A systems biology approach, integrating data from various omics technologies with computational modeling, can help to build a comprehensive network of the molecular interactions of Scutebarbatine L (rel). nih.gov This can reveal unexpected connections to cellular pathways and identify novel therapeutic indications for the compound. For example, similar compounds have been found to interact with pathways like the PI3K/Akt/mTOR and MAPK signaling pathways. mdpi.com The exploration of such interactions for Scutebarbatine L (rel) could be a fruitful area of future research.

By embracing these advanced research perspectives and methodological innovations, the scientific community can unlock the full therapeutic potential of Scutebarbatine L (rel) and pave the way for the development of novel and effective therapies.

Q & A

Q. Q1. What experimental methodologies are recommended for isolating and characterizing Scutebarbatine L(rel) from natural sources?

Answer: Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic methods (NMR, MS) for structural elucidation . For reproducibility, document solvent systems, column specifications, and purity thresholds. Characterization should include comparative analysis with known Scutebarbatine analogs (e.g., Scutebarbatine E/G) to confirm stereochemical differences .

Q. Q2. How can researchers validate the antibacterial activity of Scutebarbatine L(rel) in vitro?

Answer: Use standardized assays such as broth microdilution (CLSI guidelines) to determine MIC/MBC values against Gram-positive and Gram-negative bacterial strains. Include positive controls (e.g., ciprofloxacin) and address solvent interference (e.g., DMSO toxicity thresholds) . Synergy studies with β-lactams or fluoroquinolones may reveal combinatorial effects .

Advanced Research Questions

Q. Q3. How do molecular docking studies inform the mechanism of Scutebarbatine L(rel) against bacterial targets like DNA gyrase or MurD ligase?

Answer: Docking protocols (e.g., AutoDock 4.2) can predict binding affinities to targets such as 1KZN (DNA gyrase) or 1UAG (MurD ligase). Analyze hydrophobic/hydrophilic interactions and compare docking scores (e.g., −8.5 to −10.2 kcal/mol for Scutebarbatine analogs) . Validate computational results with mutagenesis studies on key binding residues .

Q. Q4. What strategies resolve contradictions between in silico predictions and in vivo efficacy of Scutebarbatine L(rel)?

Answer: Discrepancies may arise from bioavailability or metabolization. Address this via:

- Pharmacokinetic profiling: Assess plasma stability, protein binding, and membrane permeability (Caco-2 assays).

- Metabolite identification: Use LC-HRMS to detect active/inactive derivatives.

- In vivo models: Test efficacy in murine infection models with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. Q5. How can multi-omics approaches (proteomics, metabolomics) elucidate Scutebarbatine L(rel)'s mechanism beyond single-target inhibition?

Answer:

- Proteomics: Use 2D-DIGE or LC-MS/MS to identify bacterial protein expression changes post-treatment (e.g., stress-response proteins).

- Metabolomics: NMR or GC-MS can track metabolic perturbations (e.g., cell wall precursor depletion). Integrate data with network pharmacology models to identify secondary targets .

Methodological and Reporting Standards

Q. Q6. What statistical frameworks are critical for analyzing dose-response relationships in Scutebarbatine L(rel) studies?

Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. For synergy assays, apply the Chou-Talalay method (Combination Index). Report confidence intervals and variability metrics (SD/SEM) to ensure robustness .

Q. Q7. How should researchers address reproducibility challenges in Scutebarbatine L(rel) bioactivity assays?

Answer:

Q. Q8. What ethical and safety considerations apply to handling Scutebarbatine L(rel) in laboratory settings?

Answer: Follow institutional biosafety protocols (BSL-2 for antimicrobial agents). For in vivo studies, obtain ethics approval (e.g., IACUC) and monitor adverse effects (e.g., hepatorenal toxicity). Material Safety Data Sheets (MSDS) must outline handling precautions (e.g., PPE, waste disposal) .

Data Presentation and Publication

Q. Q9. How should Scutebarbatine L(rel) research data be structured in publications to meet journal guidelines?

Answer:

- Tables: Include docking scores, MIC values, and statistical parameters. Define abbreviations in footnotes (e.g., "MIC: Minimum Inhibitory Concentration") .

- Figures: Use PyMOL/Chimera for docking visualizations; label binding pockets and interaction types (e.g., hydrogen bonds) .

- Supplemental Material: Provide raw NMR/MS spectra, assay protocols, and code repositories for docking studies .

Q. Q10. What are best practices for contextualizing Scutebarbatine L(rel) findings within existing literature?

Answer: Systematically compare results with prior studies on Scutellaria alkaloids (e.g., Scutebarbatine E/G). Use PRISMA guidelines for systematic reviews to identify knowledge gaps (e.g., understudied targets like dihydrofolate reductase) . Discuss conflicting data (e.g., variance in docking scores) and propose validation experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.